REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)[CH2:9][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH:13]2[C:18]([NH2:20])=[O:19])=[CH:4][CH:3]=1.[Cl:27][CH2:28][C:29]([NH:31][C:32]1[C:37]([Cl:38])=[CH:36][CH:35]=[CH:34][C:33]=1[Cl:39])=[O:30].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C>[ClH:27].[ClH:27].[NH2:20][C:18]([CH:13]1[N:12]([CH2:11][CH2:10][CH2:9][CH:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)[CH2:17][CH2:16][N:15]([CH2:28][C:29]([NH:31][C:32]2[C:33]([Cl:39])=[CH:34][CH:35]=[CH:36][C:37]=2[Cl:38])=[O:30])[CH2:14]1)=[O:19] |f:2.3.4,6.7.8|
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Name
|
1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CCCN1C(CNCC1)C(=O)N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=C(C=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
143 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hours at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
water was added to the residue
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Type
|
EXTRACTION
|
Details
|
After extraction with DCM
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel (eluent:CHCl3/CH3OH 95/5)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2-propanol
|
Type
|
FILTRATION
|
Details
|
The salt was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC(=O)C1CN(CCN1CCCC(C=1C=NC=CC1)C1=CC=C(C=C1)F)CC(=O)NC1=C(C=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |